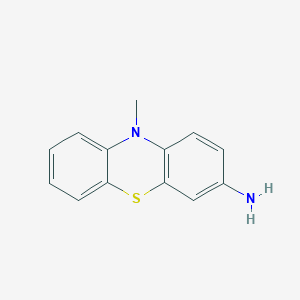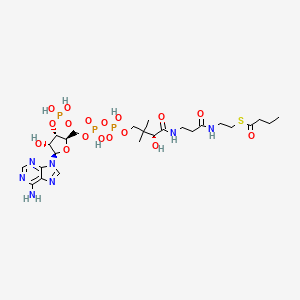
Butanoyl coenzyme A
描述
丁酰辅酶A(钠盐)是丁酸的短链酰基辅酶A衍生物。 它在各种生物途径中起着至关重要的作用,包括脂肪酸代谢、发酵和4-氨基丁酸(GABA)的降解 。 该化合物是丁酸合成的中间体,丁酸由结肠细菌产生,对于维持结肠环境至关重要 。
准备方法
合成路线和反应条件: 丁酰辅酶A(钠盐)的合成通常涉及在特定酶的存在下,丁酸与辅酶A的反应。 反应条件通常包括受控的pH值和温度,以确保所涉及酶的稳定性 。
工业生产方法: 丁酰辅酶A(钠盐)的工业生产涉及使用基因工程微生物的发酵过程。 这些微生物经过设计,通过优化代谢途径,可以高产该化合物 。
反应类型:
氧化: 丁酰辅酶A可以发生氧化反应生成巴豆酰辅酶A。
还原: 在特定酶的存在下,它可以被还原为丁醇。
常用试剂和条件:
氧化: 需要丁酰辅酶A脱氢酶和特定的辅因子。
还原: 涉及丁酰辅酶A还原酶和适当的还原剂。
取代: 利用辅酶A转移酶和合适的底物.
主要产品:
氧化: 巴豆酰辅酶A。
还原: 丁醇。
取代: 丁酸和乙酰辅酶A.
科学研究应用
丁酰辅酶A(钠盐)在科学研究中有着广泛的应用:
化学: 用作合成各种化学化合物的中间体。
生物学: 在研究代谢途径和酶功能中发挥作用。
医学: 研究其对肠道健康和代谢紊乱的潜在治疗作用。
工业: 用于生产生物燃料和其他工业化学品
作用机制
丁酰辅酶A(钠盐)通过参与各种代谢途径发挥作用。 它作为丁酰辅酶A脱氢酶和辅酶A转移酶等酶的底物。 这些酶促进丁酰辅酶A转化为其他代谢物,这些代谢物对于能量产生和细胞功能至关重要 。
类似化合物:
乙酰辅酶A: 另一种参与众多代谢途径的短链酰基辅酶A。
丙酰辅酶A: 结构相似,但参与不同的代谢过程。
异丁酰辅酶A: 一种支链酰基辅酶A,用于合成粘菌素B
独特性: 丁酰辅酶A(钠盐)因其在丁酸合成中的特定作用而独一无二,丁酸对于维持肠道健康至关重要。 它参与脂肪酸代谢和发酵途径,这使其与其他类似化合物有所区别 。
相似化合物的比较
Acetyl Coenzyme A: Another short-chain acyl coenzyme A involved in numerous metabolic pathways.
Propionyl Coenzyme A: Similar in structure but involved in different metabolic processes.
Isobutyryl Coenzyme A: A branched-chain acyl coenzyme A used in the biosynthesis of myxalamid B
Uniqueness: Butyryl Coenzyme A (sodium salt) is unique due to its specific role in the synthesis of butyrate, which is crucial for maintaining gut health. Its involvement in both fatty acid metabolism and fermentation pathways distinguishes it from other similar compounds .
属性
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] butanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42N7O17P3S/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32/h12-14,18-20,24,35-36H,4-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40)/t14-,18-,19-,20+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFNGMNYKDXRTN-CITAKDKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42N7O17P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70943955 | |
| Record name | Butyryl CoA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70943955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
837.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2140-48-9 | |
| Record name | Butyryl CoA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2140-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyryl-coenzyme A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyryl CoA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70943955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Butyryl-CoA plays a crucial role in diverse metabolic pathways, including:
- Energy Production: In many bacteria, butyryl-CoA is an intermediate in the production of butyrate, a short-chain fatty acid that serves as an important energy source. [, ]
- Fatty Acid Metabolism: Butyryl-CoA acts as both a substrate and product in fatty acid metabolism. It can be broken down further to generate energy or used as a building block for the synthesis of longer-chain fatty acids. [, ]
- Polyketide Biosynthesis: In some bacteria, butyryl-CoA serves as a precursor for the biosynthesis of polyketides, a diverse group of natural products with antibiotic and other biological activities. [, ]
ANone: The balance between butyryl-CoA production and consumption influences the biosynthesis of various compounds:
- Monensin A/B Ratio: In Streptomyces cinnamonensis, manipulation of crotonyl-CoA reductase (CCR), the enzyme responsible for converting crotonyl-CoA to butyryl-CoA, significantly impacts the ratio of monensin A to monensin B, demonstrating the importance of butyryl-CoA availability in directing polyketide biosynthesis. [, ]
- Butanol Production: Engineering Clostridium cellulovorans to enhance the conversion of butyryl-CoA to butanol resulted in a significant increase in butanol yield, showcasing the potential of metabolic engineering strategies targeting butyryl-CoA metabolism. []
ANone: Butyryl-CoA has a molecular formula of C23H38N7O17P3S and a molecular weight of 807.57 g/mol.
A: While specific spectroscopic data for butyryl-CoA was not explicitly mentioned in the provided research, researchers commonly employ techniques such as NMR spectroscopy and mass spectrometry to characterize and quantify acyl-CoA thioesters like butyryl-CoA. [, , ]
ANone: The stability of butyryl-CoA can be affected by factors such as:
- pH: The stability of butyryl-CoA and the activity of enzymes involved in its metabolism can be influenced by pH. [, , ]
- Presence of Metal Ions: Some enzymes interacting with butyryl-CoA, such as butyryl-CoA synthetase, require specific metal ions for optimal activity. []
ANone: Several enzymes play critical roles in butyryl-CoA metabolism:
- Butyryl-CoA Dehydrogenase (BCD): BCD catalyzes the reversible oxidation of butyryl-CoA to crotonyl-CoA. This reaction is central to both the production and consumption of butyryl-CoA. The mechanism involves hydride transfer from the substrate to the enzyme's flavin cofactor. [, , ]
- Crotonyl-CoA Reductase (CCR): CCR catalyzes the NADPH-dependent reduction of crotonyl-CoA to butyryl-CoA. This enzyme is crucial for maintaining the cellular pool of butyryl-CoA, particularly for polyketide biosynthesis. [, ]
- Butyryl-CoA:Acetate CoA-Transferase (BCoAT): BCoAT catalyzes the reversible transfer of CoA from butyryl-CoA to acetate, forming butyrate and acetyl-CoA. This enzyme is involved in the final step of butyrate production in many bacteria. [, , ]
- Enoyl-CoA Hydratase: This enzyme catalyzes the stereospecific hydration of crotonyl-CoA to 3-hydroxybutyryl-CoA, an intermediate in both butyrate production and fatty acid metabolism. []
ANone: While butyryl-CoA's primary roles lie in natural metabolism, understanding its biosynthesis and utilization has paved the way for biotechnological applications:
- Biofuel Production: Engineering microorganisms to enhance the conversion of butyryl-CoA to biofuels like butanol presents a promising avenue for renewable energy production. [, ]
- Production of Designer Esters: The modular design of butyryl-CoA-derived ester pathways allows for the controlled biosynthesis of valuable short-chain esters, useful as flavors, fragrances, and solvents. []
ANone: While specific examples of computational studies on butyryl-CoA were not provided in the research, computational tools like molecular docking, molecular dynamics simulations, and quantum mechanical calculations are widely used to investigate enzyme mechanisms, substrate binding, and design novel inhibitors.
ANone: Structural changes in acyl-CoA thioesters can significantly impact their recognition and processing by enzymes:
- Chain Length: Enzymes like acyl-CoA dehydrogenases often exhibit selectivity toward specific acyl chain lengths. For instance, butyryl-CoA dehydrogenase shows higher activity with butyryl-CoA compared to longer-chain substrates. [, ]
- Saturation: The presence or absence of double bonds in the acyl chain influences enzyme interactions. For example, butyryl-CoA dehydrogenase specifically acts on the saturated butyryl-CoA, while enoyl-CoA hydratase recognizes the unsaturated crotonyl-CoA. [, ]
- Substitutions: Introducing specific functional groups or isotopes can alter substrate binding affinity and reaction rates. For instance, incorporating deuterium into butyryl-CoA allows for kinetic isotope effect studies to elucidate the reaction mechanism of butyryl-CoA dehydrogenase. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


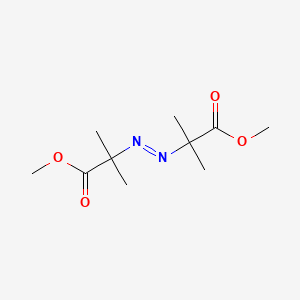
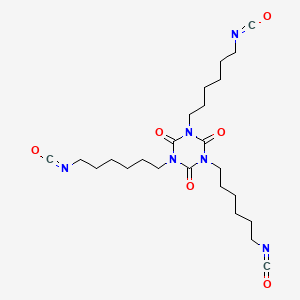
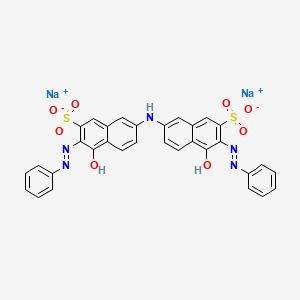
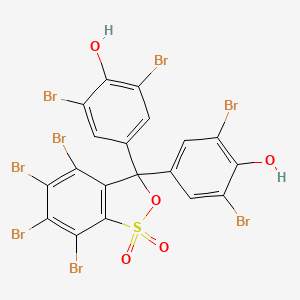

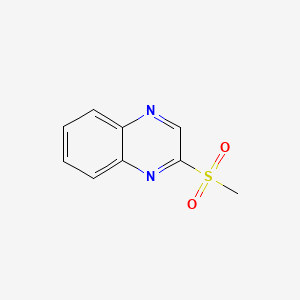
![(7R)-3-(acetyloxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1205232.png)
![2-(4-morpholinyl)-N-[1-(phenylmethyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl]acetamide](/img/structure/B1205237.png)
![6-imino-N,13-dimethyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B1205238.png)
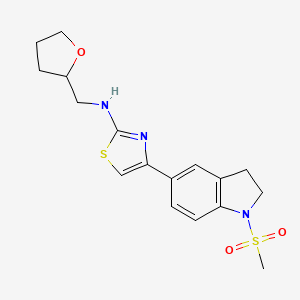
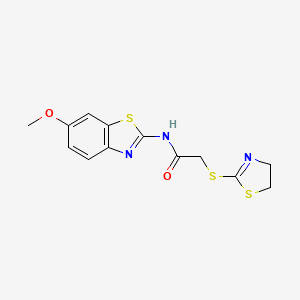

![3-methyl-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]butanamide](/img/structure/B1205243.png)
